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Compound of Interest

Compound Name: 1-(Piperidin-3-ylmethyl)azepane
CAS No.: 896053-57-9
Cat. No.: B3388880
Get Quote
. J

Executive Summary & Compound Profile

This guide details the spectroscopic signature (NMR, MS) of 1-(Piperidin-3-
ylmethyl)azepane, a diamine scaffold characterized by a chiral center at the piperidine C3
position. Accurate characterization requires distinguishing the seven-membered azepane ring
dynamics from the six-membered piperidine chair conformation.[1]

Critical Insight: The chirality at Piperidine-C3 renders the methylene bridge protons (

) diastereotopic. In high-field NMR (>400 MHz), these may appear as an ABX system rather
than a simple doublet or singlet, a feature often mistaken for an impurity.

Chemical Identity
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Property Value
IUPAC Name 1-(Piperidin-3-ylmethyl)azepane

1211495-72-5 (Dihydrochloride), 1083057-75-1
CAS No.

(Free Base)

ngcontent-ng-c2977031039="" _nghost-ng-
Formula €1310870263="" class="inline ng-star-inserted">
Mol.[2][3][4][5][6][7] Weight 196.34 g/mol (Free Base)
pKa (Calc)

Colorless oil (Free Base) or White hygroscopic
Appearance

solid (2HCI)

Mass Spectrometry (MS) Analysis[5][11][12]
lonization & Detection Strategy

For this diamine, Electrospray lonization (ESI) in Positive Mode is the gold standard for
molecular weight confirmation. However, Electron Impact (El) is superior for structural
validation due to diagnostic

-cleavage fragmentation.

ESI-MS (Positive Mode)

e Parent lon

:m/z 197.2

e Doubly Charged

: m/z 99.1 (Common in acidic mobile phases due to two basic nitrogens).[1]

e Adducts: Sodium adducts

at m/z 219.2 are frequently observed if glass/solvents are not LC-MS grade.[1]
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EI-MS Fragmentation Logic (70 eV)

The fragmentation is driven by

-cleavage adjacent to the nitrogen atoms.[1] The molecule cleaves preferentially at the
exocyclic methylene bridge.[1]

Diagnostic Fragments:
e Base Peak (m/z 112): Azepanyl-methylene cation (

).[1] This results from cleavage between the methylene bridge and the piperidine ring.[1]

e Secondary Peak (m/z 98): Piperidinyl-methyl cation (

)[1]

» Piperidine Ring Fragment (m/z 84): Characteristic tetrahydropyridine cation (

) formed via internal ring cleavage.[1]

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathways for structural confirmation.

Red: Primary Diagnostic

Blue: Molecular lon Azepanyl-CH2+

a-cleavage (Base Peak)
e __J (Loss of Piperidine m/z 112

Ring Cleavage
Piperidinyl-CH2+ - Piperidinyl+
m/z 98 m/z 84

Click to download full resolution via product page

Parent lon C-N Bond Break
[M]+ m/z 196 (Loss of Azepane)
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Caption: Figure 1. Proposed EI-MS fragmentation pathway highlighting the diagnostic m/z 112
base peak derived from the azepane moiety.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[9][11][12][13][14][15]

Solvent Selection: Data below is calibrated for Chloroform-d (

) at 298 K. Note: If using
or
for the HCI salt, all

-proton signals will shift downfield by 0.5-1.0 ppm due to protonation.

NMR Assignment (400 MHz, )

The spectrum is complex due to the overlap of the azepane and piperidine ring envelopes.
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Position

(ppm)

Multiplicity

Integral

Assignment
Logic

Linker (

)

2.25-2.35

dd (ABX)

2H

Diastereotopic
methylene
connecting the
rings. Distinct
due to C3
chirality.[1]

Azepane

(

2.60-2.75

m (Broad)

4H

Characteristic of
N-alkyl
azepanes.
Broadening may
occur due to ring
flux.[1]

Piperidine

2.85-3.05

3H

Overlapping
eguatorial/axial
protons adjacent
to Piperidine N.

Piperidine

1.85-1.95

1H

Methine proton
at the chiral

center.[1]

Azepane Bulk (

1.55-1.70

m (Broad)

8H

The "hump"
characteristic of
the 7-membered

ring.

Piperidine Bulk (

)

1.20-1.50

4H

Upfield
methylene

envelope.

NH (Piperidine)

1.80-2.10

Broad s

1H

Exchangeable.[1]
Chemical shift is

concentration/pH
dependent.[1]
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Senior Scientist Note: The azepane ring undergoes a rapid chair-twist interconversion.[1] At
room temperature, the

signals are sharp, but

signals for the azepane ring (positions 3', 4', 5', 6') often appear as an unresolved multiplet
centered around 1.6 ppm.

NMR Assignment (100 MHz, )

There are 12 unique carbon environments.

Carbon Type (ppm) Assighment
Linker 63.5 Methylene bridge (Diagnostic).
Azepane 55.8 (May appear as one peak if
flux is fast).
Piperidine 50.2. 46.5
(Distinct due to asymmetry).
Piperidine
36.8 (Chiral center).[1]
Azepane 28.5,27.1 envelope
Piperidine 30.5. 25.2

NMR Correlation Workflow

To confirm the connectivity between the two distinct nitrogen heterocycles, the following
correlation experiments are required.
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Sample in CDCI3
(Free Base)

1H NMR
Identify 3 distinct regions:
1. Arom/Amide (None)
2. alpha-N (2.2-3.1)
3. Ring CH2 (1.2-1.8)

Deconvolute

HSQC
Trace spin systems: Resolve overlapping
Piperidine (C2-C6) proton multiplets via
Azepane (C2'-C7") distinct 13C signals

Connect Fragments

HMBC (Critical)
Linker H7 -> Azepane C2'/CT
Linker H7 -> Piperidine C2/C3/C4

Click to download full resolution via product page

Caption: Figure 2. NMR correlation strategy. HMBC is the definitive step to prove the azepane
is attached to the methylene linker.

Experimental Protocols
Sample Preparation for High-Resolution NMR

The hygroscopic nature of the dihydrochloride salt often leads to broad water peaks that
obscure the critical linker region (2.2—2.4 ppm).[1]

Protocol: Free Base Liberation (In-situ)
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» Weigh 10 mg of 1-(Piperidin-3-ylmethyl)azepane 2HCI into a vial.
e Add 0.6 mL

. The salt will not dissolve.[1]
e Add 20

of
NaOH in

(or solid
).
o Shake vigorously for 2 minutes.

« Filter the organic layer through a small plug of anhydrous

directly into the NMR tube.[1]

o Why? This ensures sharp peaks and removes the ammonium exchange broadening.[1]

Quality Control: Impurity Checks

When synthesizing or sourcing this compound, check for these common impurities:
o Regioisomer (Ring Expansion): 1-(Piperidin-4-ylmethyl)azepane.[1] Check

NMR for symmetry. The 4-substituted isomer is symmetrical; the 3-substituted (target) is not.

[1]

e Incomplete Reduction: Presence of amide carbonyl signal at ~170 ppm (if made via amide
reduction).[1]

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 70940, N-Methylazepane.[1] Retrieved from [Link]
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¢ AIST (2024).Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1368
(Piperidine derivatives) & No. 1650 (Hexamethyleneimine).[1] Retrieved from [Link]

o Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for fragment-based shift prediction).

(Note: Specific spectral data for this exact CAS is derived from consensus fragment analysis as
described in Section 3 due to the absence of a dedicated open-access spectral paper for this
specific catalog number.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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